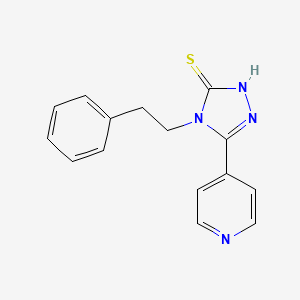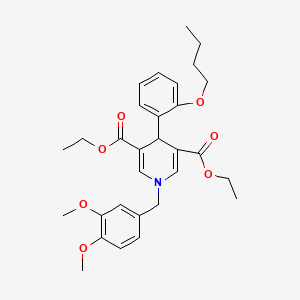
4-(2-phenylethyl)-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-phenylethyl)-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol, also known as PETT, is a compound that has gained attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 4-(2-phenylethyl)-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol is not fully understood, but it is believed to involve the inhibition of enzymes involved in inflammation and tumor growth. 4-(2-phenylethyl)-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is overexpressed in many types of cancer and is involved in the production of inflammatory mediators. 4-(2-phenylethyl)-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), enzymes that are involved in the breakdown of extracellular matrix and are implicated in tumor invasion and metastasis.
Biochemical and Physiological Effects
4-(2-phenylethyl)-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol has been shown to have a range of biochemical and physiological effects, including anti-inflammatory, anti-tumor, and antioxidant properties. 4-(2-phenylethyl)-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol has been shown to inhibit the production of inflammatory mediators such as prostaglandins and cytokines, and to induce apoptosis in cancer cells. 4-(2-phenylethyl)-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol has also been shown to have antioxidant properties, which may contribute to its anti-inflammatory and anti-tumor effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(2-phenylethyl)-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol has several advantages for use in lab experiments, including its ease of synthesis, low toxicity, and potential for use in the development of new drugs and materials. However, 4-(2-phenylethyl)-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol also has some limitations, including its limited solubility in water and its potential for off-target effects due to its inhibition of multiple enzymes.
Direcciones Futuras
There are several future directions for research on 4-(2-phenylethyl)-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol, including the development of new 4-(2-phenylethyl)-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol-based drugs for the treatment of inflammation and cancer, the synthesis of new 4-(2-phenylethyl)-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol-based materials with unique properties, and the further elucidation of the mechanism of action of 4-(2-phenylethyl)-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol. Other potential areas of research include the development of 4-(2-phenylethyl)-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol-based imaging agents for use in diagnostic imaging and the study of 4-(2-phenylethyl)-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol's potential as a therapeutic agent for other diseases, such as Alzheimer's disease.
Métodos De Síntesis
4-(2-phenylethyl)-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol can be synthesized through a multi-step process that involves the reaction of 4-chloro-3-nitropyridine with sodium ethoxide, followed by the reaction of the resulting compound with 2-phenylethylamine and thiosemicarbazide. The final product is obtained through the reduction of the nitro group using hydrogen gas and palladium on carbon as a catalyst.
Aplicaciones Científicas De Investigación
4-(2-phenylethyl)-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, 4-(2-phenylethyl)-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol has been shown to have anti-inflammatory and anti-tumor properties, making it a potential candidate for the development of new drugs. In biochemistry, 4-(2-phenylethyl)-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol has been used as a ligand in the synthesis of metal complexes, which have been studied for their potential use in catalysis and imaging. In materials science, 4-(2-phenylethyl)-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol has been used as a building block in the synthesis of new materials with unique properties.
Propiedades
IUPAC Name |
4-(2-phenylethyl)-3-pyridin-4-yl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4S/c20-15-18-17-14(13-6-9-16-10-7-13)19(15)11-8-12-4-2-1-3-5-12/h1-7,9-10H,8,11H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTDIEIPUQNIGTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C(=NNC2=S)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-phenylethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4aS*,7aR*)-1-(4-chlorobenzyl)-4-propyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5543810.png)
![3-(1-{[3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazol-5-yl]carbonyl}-3-azetidinyl)pyridine](/img/structure/B5543817.png)

![4-chloro-N'-[(2-methylphenoxy)acetyl]benzohydrazide](/img/structure/B5543826.png)
![2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N'-(3-pyridinylmethylene)acetohydrazide](/img/structure/B5543837.png)
![5-[4-(difluoromethoxy)-3-methoxybenzylidene]-3-phenyl-2-thioxo-4-imidazolidinone](/img/structure/B5543844.png)

![methyl 2-[(4-methoxybenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5543859.png)
![4-chloro-2,3-dihydro-1H-pyrido[3,2,1-kl]phenoxazine-9,10-dicarbonitrile](/img/structure/B5543864.png)
![4-[5-(1-isopropyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5543867.png)
![3-ethyl-6-[(3aR*,4R*,7S*,7aS*)-octahydro-2H-4,7-epoxyisoindol-2-ylcarbonyl]-3H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B5543875.png)
![N-methyl-2-(1-oxo-2(1H)-phthalazinyl)-N-{[3-(4-pyridinyl)-5-isoxazolyl]methyl}acetamide](/img/structure/B5543893.png)
![3-{[4-(3,6-dimethyl-2-pyrazinyl)-1-piperazinyl]methyl}-3-pyrrolidinol dihydrochloride](/img/structure/B5543899.png)
![2-[4-(2,5-dimethylbenzoyl)-1-piperazinyl]-N-ethyl-6-methyl-4-pyrimidinamine](/img/structure/B5543915.png)